6-Bromo-1-methyl-1H-indazole-3-carbonitrile
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Overview
Description
6-Bromo-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-indazole-3-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 6-substituted-1-methyl-1H-indazole-3-carbonitrile derivatives.
Reduction: Formation of 6-bromo-1-methyl-1H-indazole-3-amine.
Oxidation: Formation of 6-bromo-1-methyl-1H-indazole-3-carboxylic acid.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The bromine atom and nitrile group can enhance binding affinity and selectivity through halogen bonding and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-3-carbonitrile: Lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-3-carbonitrile: Lacks the bromine atom at the 6-position.
6-Bromo-1-methyl-1H-indazole-4-carbonitrile: The nitrile group is at the 4-position instead of the 3-position.
Uniqueness
6-Bromo-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group at specific positions on the indazole ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other indazole derivatives.
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-bromo-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-4-6(10)2-3-7(9)8(5-11)12-13/h2-4H,1H3 |
InChI Key |
VPPCXQLDCBPZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C#N |
Origin of Product |
United States |
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